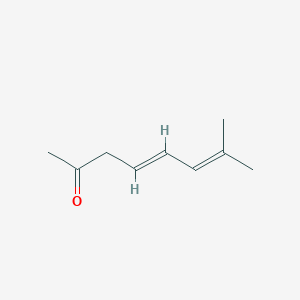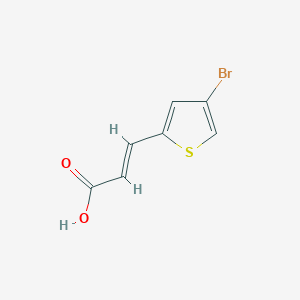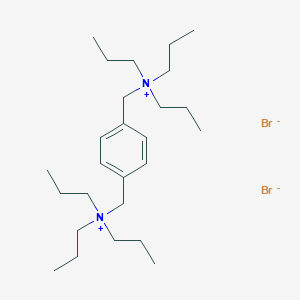
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-chloro-2-methoxyaniline (1) with various aryl sulfonyl chlorides (2a–e) in basic aqueous medium. The resulting N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides (3a–e) are then further modified by reacting with electrophiles (4 and 5) to yield N-benzyl/ethyl substituted derivatives (6a–e & 7a–e) .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate consists of an ethyl ester group attached to a 4-oxobutanoate moiety, which in turn is linked to a 5-chloro-2-methoxyphenyl ring. The compound exhibits a keto-enol tautomeric equilibrium due to the presence of the carbonyl group .
Chemical Reactions Analysis
The compound may participate in nucleophilic substitution reactions, typical for sulfonamides. These reactions can lead to the modification of the substituents and alter the inhibitory properties significantly .
Applications De Recherche Scientifique
Neuroprotective Agent Development
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate: has been utilized in the synthesis of novel compounds with potential neuroprotective properties . These compounds aim to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease, as well as conditions such as ischemic stroke and traumatic brain injury .
Anti-neuroinflammatory Research
The compound has shown promise in the development of anti-neuroinflammatory agents. It’s part of the synthesis process for triazole-pyrimidine hybrids that have demonstrated significant anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-alpha production in stimulated human microglia cells .
Drug Synthesis Intermediate
In pharmaceutical research, Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate serves as an intermediate in the synthesis of various drugs. For example, it has been reported as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Chemical Synthesis
This compound is involved in the chemical synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is a key step in creating a range of pyrimidine derivatives with potential pharmacological applications .
Laboratory Research Tool
As a laboratory research tool, Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is used as an organic building block in various synthetic pathways. It’s a valuable compound for researchers working in biochemistry, drug discovery, and pharmacology .
Neurodegenerative Disorder Treatment Exploration
The compound is part of the exploration for treatments of neurodegenerative disorders. It’s used in the development of ligands for receptors like TrkB and 5-HT4, which are implicated in neuronal survival and differentiation, potentially offering new avenues for therapy .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors and proteins, which could provide some insight .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties, suggesting that ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate may have similar effects .
Propriétés
IUPAC Name |
ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQAVOKECPGSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645846 | |
| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
CAS RN |
107774-17-4 | |
| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







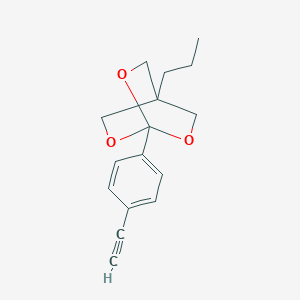
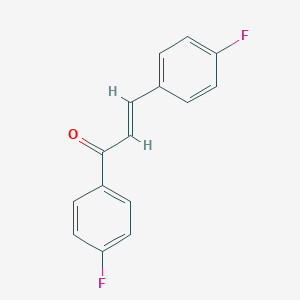
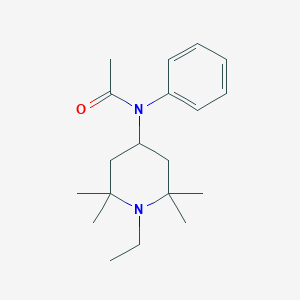
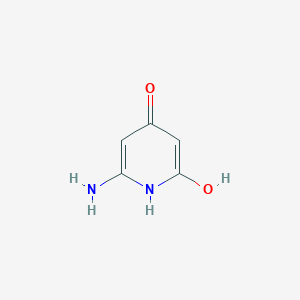
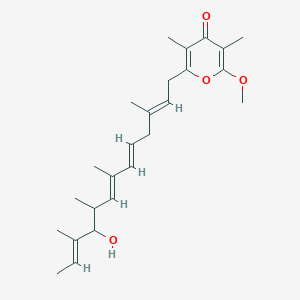
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)

